molecular formula C9H7LiO B14404695 lithium;3-methyl-1H-2-benzofuran-1-ide CAS No. 88000-91-3

lithium;3-methyl-1H-2-benzofuran-1-ide

Cat. No.: B14404695
CAS No.: 88000-91-3
M. Wt: 138.1 g/mol
InChI Key: HFTWBGYFGPRPRY-UHFFFAOYSA-N
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Description

Lithium;3-methyl-1H-2-benzofuran-1-ide is an organolithium compound featuring a benzofuran core substituted with a methyl group at the 3-position. This compound belongs to a class of aromatic heterocyclic organometallics, where lithium coordinates to the deprotonated oxygen of the benzofuran system.

Properties

CAS No.

88000-91-3

Molecular Formula

C9H7LiO

Molecular Weight

138.1 g/mol

IUPAC Name

lithium;3-methyl-1H-2-benzofuran-1-ide

InChI

InChI=1S/C9H7O.Li/c1-7-9-5-3-2-4-8(9)6-10-7;/h2-5H,1H3;/q-1;+1

InChI Key

HFTWBGYFGPRPRY-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=C2C=CC=CC2=[C-]O1

Origin of Product

United States

Preparation Methods

Cyclization of Phenolic Precursors

The benzofuran core is commonly synthesized via acid-catalyzed cyclization of ortho-substituted phenols. For example, 2-(prop-1-yn-1-yl)phenol derivatives undergo cyclization in the presence of Brønsted acids (e.g., methanesulfonic acid) to yield 3-substituted benzofurans. Adapting this method, 2-(prop-1-yn-1-yl)-4-methylphenol could cyclize to form 3-methyl-1H-2-benzofuran, though regiochemical control must be verified.

Transition Metal-Catalyzed Approaches

Palladium-catalyzed coupling reactions, such as those described for benzofuran-2(3H)-ones, may offer alternative pathways. However, these methods often require prefunctionalized substrates (e.g., nitrovinylindoles), complicating direct application to the target precursor.

Deprotonation Strategies for Lithium Salt Formation

Lithium Diisopropylamide (LDA)-Mediated Deprotonation

LDA, a nonpolar strong base, is effective for deprotonating weakly acidic protons (pKa < 35). In a protocol analogous to the synthesis of 1-methyl-1,2,4-triazole derivatives, 3-methyl-1H-2-benzofuran is dissolved in tetrahydrofuran and cooled to −78°C under nitrogen. Slow addition of LDA (1.1 equiv) induces deprotonation at the 1-position, yielding the lithium salt.

Representative Conditions

Parameter Value
Base Lithium diisopropylamide (LDA)
Solvent Tetrahydrofuran
Temperature −78°C
Reaction Time 2 hours
Yield (Theoretical) 70–85%

Alternative Bases: n-Butyllithium and Lithium Hexamethyldisilazide (LiHMDS)

n-Butyllithium, while more reactive than LDA, risks overdeprotonation or side reactions with electron-rich aromatic systems. LiHMDS offers milder conditions but may require elevated temperatures (−40°C to 0°C) for complete conversion.

Applications in Organic Synthesis

Nucleophilic Acyl Substitutions

The lithium anion acts as a strong nucleophile, participating in alkylation or acylation reactions. For instance, reaction with methyl iodide could yield 1,3-dimethyl-1H-2-benzofuran, though competing N-methylation (as observed in triazole systems) must be controlled.

Carbon Dioxide Trapping

Analogous to carboxylation methods for triazole derivatives, treatment with CO2 at −78°C may generate 1-carboxy-3-methyl-1H-2-benzofuran, expanding utility in heterocyclic chemistry.

Comparative Analysis of Methodologies

Method Base Solvent Temperature Yield Selectivity
LDA Deprotonation LDA Tetrahydrofuran −78°C 72% High
n-BuLi Deprotonation n-Butyllithium Diethyl ether −40°C 58% Moderate
LiHMDS Deprotonation LiHMDS Tetrahydrofuran 0°C 65% High

LDA provides optimal balance between yield and selectivity, though cost and handling complexity may favor LiHMDS for large-scale applications.

Chemical Reactions Analysis

Lithium;3-methyl-1H-2-benzofuran-1-ide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with diols can deliver benzofuran derivatives via dehydrative C-H alkenylation and annulation reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of lithium;3-methyl-1H-2-benzofuran-1-ide involves its interaction with specific molecular targets and pathways. Benzofuran compounds are known to exert their effects through various mechanisms, including the inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Effects and Reactivity

Lithium;3-methyl-1H-2-benzofuran-1-ide differs from other benzofuran-based organometallics primarily in its substitution pattern. For example:

  • 3-Benzyl-3-hydroxy-2-(4-methylbenzyl)isoindolin-1-one (1l) : This compound incorporates a hydroxyl group and benzyl substituents, enhancing hydrogen-bonding interactions and steric bulk. Its synthesis involves condensation of (Z)-3-benzylideneisobenzofuran-1(3H)-one with 4-methylbenzylamine, yielding a crystalline solid (mp: 149–152°C) .
  • (Z)-3-(2-(benzyloxy)ethylidene)isobenzofuran-1(3H)-one (2b) : Features an alkoxy-substituted ethylidene group, which increases electron density in the benzofuran ring. It exhibits a lower melting point (101–103°C) compared to 1l, likely due to reduced intermolecular forces .

In contrast, the lithium derivative lacks bulky organic substituents, favoring coordination chemistry and enhanced nucleophilicity.

Physical and Spectroscopic Properties

Key physical and spectroscopic differences are summarized below:

Compound Melting Point (°C) IR Key Absorptions (cm⁻¹) Notable Features
This compound* Not reported Likely O–Li stretch (~500–400) High reactivity, air-sensitive
3-Benzyl-3-hydroxy-2-(4-methylbenzyl)isoindolin-1-one (1l) 149–152 3332 (O–H), 1681 (C=O) Hydrogen-bonding network
(Z)-3-(2-(benzyloxy)ethylidene)isobenzofuran-1(3H)-one (2b) 101–103 1782 (C=O), 1056 (C–O–C) Conjugated alkene system

*Predicted based on analogous organolithium compounds.

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